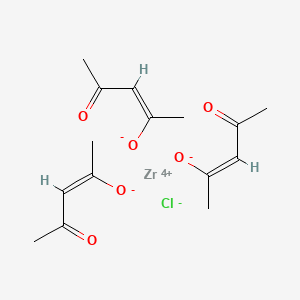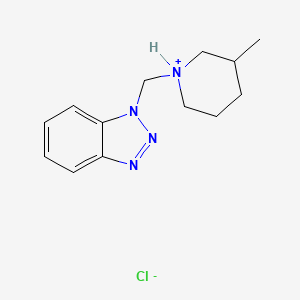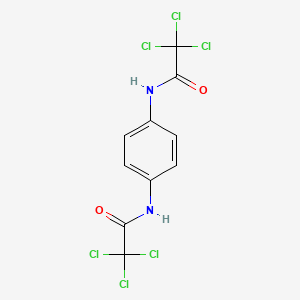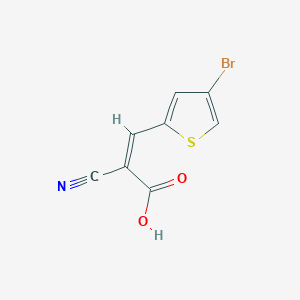
Sodium octyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium octyl phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications. Its chemical structure allows it to interact with both hydrophilic and hydrophobic substances, making it a versatile agent in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium octyl phosphonate can be synthesized through the reaction of octyl alcohol with phosphorus trichloride, followed by hydrolysis. The general reaction involves the following steps:
Reaction with Phosphorus Trichloride: Octyl alcohol reacts with phosphorus trichloride to form octyl phosphonochloridate.
Hydrolysis: The octyl phosphonochloridate is then hydrolyzed to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Sodium octyl phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce phosphonic acid derivatives.
Oxidation: this compound can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The phosphonate group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents for hydrolysis.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Produces phosphonic acid derivatives.
Oxidation: Forms higher oxidation state phosphorus compounds.
Substitution: Results in the formation of substituted phosphonate compounds.
Scientific Research Applications
Sodium octyl phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cleaning agents, and as a corrosion inhibitor in metal treatment processes.
Mechanism of Action
The mechanism of action of sodium octyl phosphonate involves its ability to interact with both hydrophilic and hydrophobic substances. This dual interaction capability allows it to act as a surfactant, reducing surface tension and stabilizing emulsions. The phosphonate group can also chelate metal ions, making it effective in preventing metal corrosion.
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a similar structure but a longer alkyl chain.
Sodium hexyl phosphonate: A shorter-chain analog of sodium octyl phosphonate.
Phosphonic acid derivatives: Compounds with similar functional groups but different alkyl chains.
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring both surfactant and chelating properties.
Properties
CAS No. |
33488-70-9 |
|---|---|
Molecular Formula |
C8H17Na2O3P |
Molecular Weight |
238.17 g/mol |
IUPAC Name |
disodium;octyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C8H19O3P.2Na/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
KBQXYXLZUWULEL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


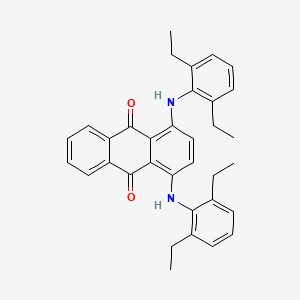
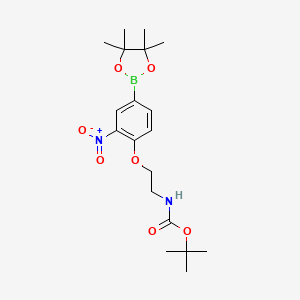

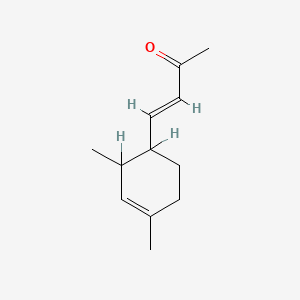
![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
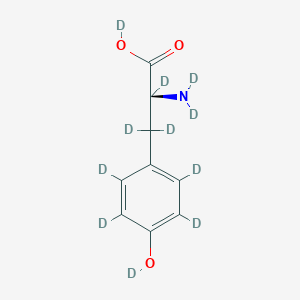

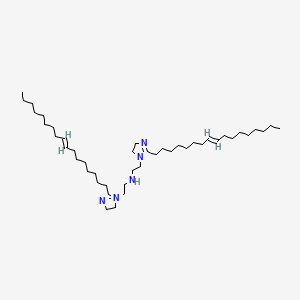
![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)
